molecular formula C27H30N2O4 B13878143 N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide

N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide

Cat. No.: B13878143
M. Wt: 446.5 g/mol
InChI Key: HKEXBVDTDHYJOZ-UHFFFAOYSA-N
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Description

N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide is a compound known for its role as a histone deacetylase (HDAC) inhibitor. This compound is significant in the field of epigenetics, where it is used to study gene expression and regulation. It has shown potential in inducing cell cycle arrest and apoptosis in various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide involves the formal condensation of the carboxy group of 4-(dimethylamino)benzoic acid with the amino group of 7-amino-N-hydroxyheptanamide . The reaction typically requires the use of coupling agents and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted benzamides and hydroxamic acids .

Scientific Research Applications

N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting histone deacetylases, enzymes responsible for the deacetylation of lysine residues on histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets include HDAC6 and HDAC1, with a higher selectivity for HDAC6 . The pathways involved in its mechanism of action include the regulation of transcription, cell differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-7-(4-dimethylaminobenzoyl)aminoheptanamide
  • 4-(dimethylamino)-N-(6-hydroxycarbamoylhexyl)benzamide
  • Histone deacetylase inhibitor III

Uniqueness

N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide is unique due to its specific structure, which confers selectivity towards HDAC6 over other HDACs. This selectivity is crucial for its application in targeted cancer therapies, where minimizing off-target effects is essential .

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide

InChI

InChI=1S/C27H30N2O4/c30-25(29-33)15-9-1-2-10-20-28-26(31)21-16-18-24(19-17-21)27(32,22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-8,11-14,16-19,32-33H,1-2,9-10,15,20H2,(H,28,31)(H,29,30)

InChI Key

HKEXBVDTDHYJOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)NCCCCCCC(=O)NO)O

Origin of Product

United States

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